molecular formula C14H12F3NO2S B12138151 3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B12138151
M. Wt: 315.31 g/mol
InChI Key: KVECZTUQBHBIIS-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a thiophen-2-yl group at the 3-position and a 4-(trifluoromethoxy)phenyl substituent on the amide nitrogen (Fig. 1). The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological targets. Its structural motifs align with pharmacologically active analogs, particularly in oncology and neurology .

Properties

Molecular Formula

C14H12F3NO2S

Molecular Weight

315.31 g/mol

IUPAC Name

3-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)20-11-5-3-10(4-6-11)18-13(19)8-7-12-2-1-9-21-12/h1-6,9H,7-8H2,(H,18,19)

InChI Key

KVECZTUQBHBIIS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a series of reactions starting from simple precursors such as 2-bromothiophene.

    Coupling Reaction: The thiophene derivative is then coupled with a 4-(trifluoromethoxy)phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amidation: The final step involves the formation of the amide bond through a reaction between the coupled product and a suitable amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.

    Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Substituent Variations on the Propanamide Core

Several analogs modify the amine or aromatic substituents while retaining the propanamide scaffold. Key examples include:

Compound Name Substituent Modifications Biological Target Key Data
57a () Methylamino group at 4-(2,4,4-trimethylpentan-2-yl)phenyl Malate dehydrogenase (MDH) inhibitor Yield: 55.3%; Mp: 101–103°C; HRMS: 451.2571
57b () Isopropylamino group at same phenyl MDH inhibitor Yield: 9.10%; Liquid state; HRMS: 479.2873
3s () 3-(Methylthio) and 4-iodophenyl groups Not specified (structural studies) ¹H NMR: δ 7.50 (s, 1H); HRMS: Calculated for C₁₈H₁₄F₃INO₂S
17 () Thioether linkage to 4-fluorophenyl Androgen receptor antagonist Yield: 47%; ¹⁹F NMR: δ -57.77; HRMS: Matched

Key Observations :

  • Synthetic Efficiency : Bulky substituents (e.g., isopropyl in 57b) reduce yields compared to methyl groups (57a), highlighting steric challenges in reductive amination .
  • Physical State : Methyl/cyclobutyl derivatives (57a, 57c) are solids, whereas branched alkyls (57b) remain liquids, affecting formulation strategies .
  • Biological Targets : The trifluoromethoxy group is prevalent in MDH inhibitors () and androgen antagonists (), suggesting versatility in target engagement.

Heterocyclic and Metal-Containing Analogs

Compound Name Structural Features Applications Key Data
4NPBTA () Nitroimidazole-benzothiazole hybrid Cerebral ischemia imaging Radioiodinated; evaluated for blood-brain barrier penetration
3-Ferrocenylmethoxy derivative () Ferrocene and nitro-trifluoromethylphenyl Not specified (likely redox-active) Unique electrochemical properties from ferrocene
L553-1677 () Azepane-oxazolopyrimidine substituent Screening compound (unspecified target) Complex heterocycle; molecular weight: ~500 g/mol

Key Observations :

  • Heterocycles vs. Thiophene : Thiophene in the target compound offers simpler synthesis than nitroimidazoles () or azepane-oxazolopyrimidines (), but may lack specialized binding motifs.
  • Metal Incorporation : Ferrocene derivatives () introduce redox activity, unlike the purely organic target compound.

Physicochemical and Spectral Comparisons

Property Target Compound 57a () 3s ()
Molecular Weight ~355 g/mol (estimated) 451.26 g/mol ~450 g/mol
¹H NMR Thiophene protons: δ 6.8–7.5 (expected) δ 8.53 (s, NH); δ 3.61 (t, CH₂) δ 7.50 (s, aromatic)
Lipophilicity Moderate (ClogP ~3.5) High (ClogP ~5.1) High (ClogP ~4.8)

Key Observations :

  • Lipophilicity: The target compound’s thiophene likely reduces ClogP compared to alkylamino (57a) or methylthio (3s) analogs, improving solubility.
  • Spectral Signatures : Distinct ¹H NMR signals for thiophene (δ ~7.0–7.5) vs. methylthio (δ ~2.5) or trifluoromethoxy (¹⁹F δ -57.7) groups aid structural confirmation .

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